molecular formula C11H16O2 B7940093 2-(4-methoxy-2-methylphenyl)propan-2-ol

2-(4-methoxy-2-methylphenyl)propan-2-ol

Cat. No.: B7940093
M. Wt: 180.24 g/mol
InChI Key: SOTINEMCPZZCGC-UHFFFAOYSA-N
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Description

2-(4-methoxy-2-methylphenyl)propan-2-ol is an organic compound with the molecular formula C10H14O2 It is a derivative of phenol, characterized by the presence of a methoxy group and a methyl group attached to the benzene ring, along with a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-2-methylphenyl)propan-2-ol typically involves the alkylation of 4-methoxy-2-methylphenol with a suitable alkylating agent under controlled conditions. One common method is the reaction of 4-methoxy-2-methylphenol with propylene oxide in the presence of a strong base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-2-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 2-(4-Methoxy-2-methylphenyl)-2-propanone.

    Reduction: Formation of this compound.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(4-methoxy-2-methylphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-2-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methylphenol: Shares a similar structure but lacks the propanol group.

    4-Methoxy-2-methylphenyl isocyanate: Contains an isocyanate group instead of the propanol group.

    2-Methoxy-5-methylphenol: Similar structure with a different position of the methyl group.

Uniqueness

2-(4-methoxy-2-methylphenyl)propan-2-ol is unique due to the presence of both methoxy and methyl groups on the benzene ring, along with a propanol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-methoxy-2-methylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8-7-9(13-4)5-6-10(8)11(2,3)12/h5-7,12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTINEMCPZZCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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